

Application Note: Quantification of Rotigotine Hydrochloride in Tissue Samples Using HPLC-UV

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Compound of Interest

Compound Name: *Rotigotine hydrochloride*

Cat. No.: *B1662161*

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Introduction

Rotigotine is a non-ergoline dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1][2] Accurate quantification of **Rotigotine hydrochloride** in tissue samples is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note details a robust and sensitive analytical method for the determination of **Rotigotine hydrochloride** in various tissue samples using High-Performance Liquid Chromatography (HPLC) with UV detection.

Physicochemical Properties of **Rotigotine Hydrochloride**

A comprehensive understanding of the physicochemical properties of **Rotigotine hydrochloride** is essential for method development.

Property	Value	Reference
Molecular Formula	C ₁₉ H ₂₅ NOS·HCl	
Molecular Weight	351.93 g/mol	[3]
Appearance	White to off-white solid	[1]
Solubility	Soluble in DMSO (>10 mg/mL) and methanol. Poorly soluble in water at neutral pH.	[1]
logP	4.7	[1]
Stability	Sensitive to oxidation.[1][4] Stable under recommended storage conditions.	[1]

HPLC Method Parameters

The following chromatographic conditions have been optimized for the quantification of Rotigotine.

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase	Acetonitrile and 0.01N Potassium dihydrogen orthophosphate buffer (pH 4.8 with orthophosphoric acid) (55:45 v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30°C
Detection Wavelength	224 nm
Run Time	10 minutes

Method Validation Summary

The developed method was validated according to ICH guidelines.

Validation Parameter	Result
Linearity Range	0.1 - 100 µg/mL
Correlation Coefficient (r^2)	> 0.999
Limit of Detection (LOD)	0.05 µg/mL[5]
Limit of Quantification (LOQ)	0.15 µg/mL[5]
Accuracy (Recovery)	98.5% - 101.2%
Precision (%RSD)	< 2.0%

Experimental Protocols

1. Preparation of Standard Solutions

1.1. Standard Stock Solution (1 mg/mL):

- Accurately weigh 10 mg of **Rotigotine hydrochloride** reference standard.
- Dissolve in 10 mL of methanol in a volumetric flask.
- Sonicate for 5 minutes to ensure complete dissolution.

1.2. Working Standard Solutions (0.1 - 100 µg/mL):

- Perform serial dilutions of the stock solution with the mobile phase to prepare working standards at desired concentrations.

2. Tissue Sample Preparation Protocol

This protocol outlines the steps for the extraction of **Rotigotine hydrochloride** from tissue samples.

2.1. Materials:

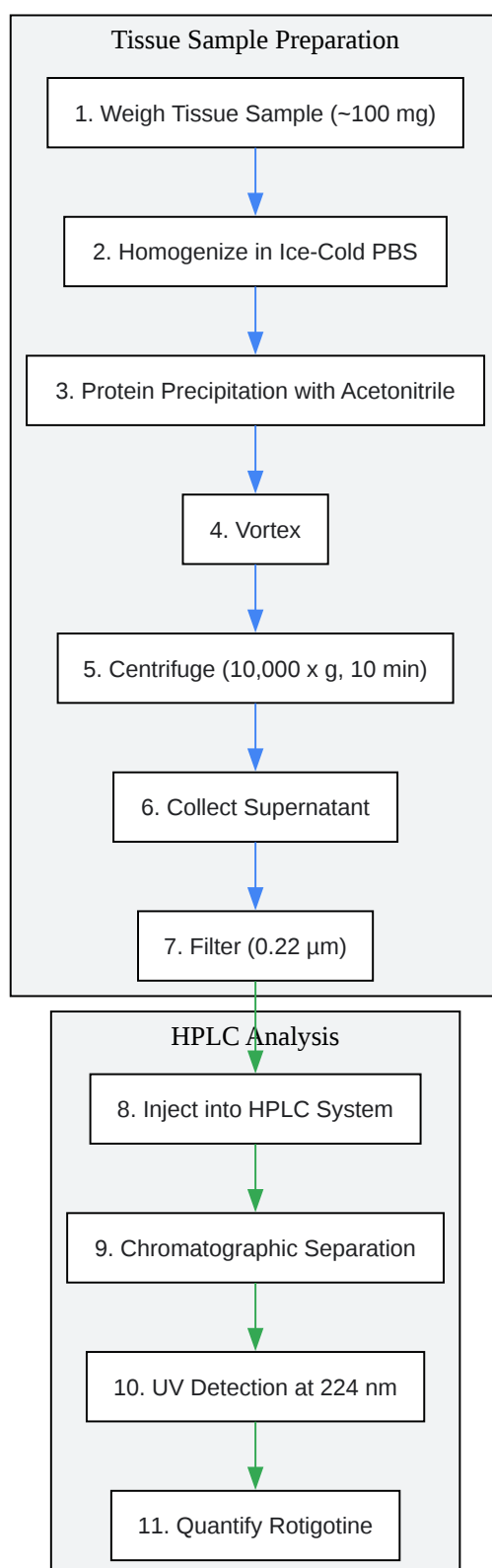
- Tissue of interest (e.g., brain, liver, kidney)

- Phosphate Buffered Saline (PBS), pH 7.4
- Homogenizer (e.g., Potter-Elvehjem or bead beater)
- Acetonitrile
- Centrifuge
- 0.22 µm syringe filters

2.2. Protocol Steps:

- Accurately weigh approximately 100 mg of the tissue sample.
- Add 1 mL of ice-cold PBS to the tissue.
- Homogenize the tissue sample on ice until a uniform consistency is achieved.
- Transfer the homogenate to a microcentrifuge tube.
- Add 2 mL of acetonitrile to the homogenate for protein precipitation.
- Vortex the mixture for 2 minutes.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.[\[6\]](#)
- Collect the supernatant.[\[6\]](#)
- Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
- Inject 20 µL of the filtered sample into the HPLC system.

Workflow for Tissue Sample Preparation and HPLC Analysis



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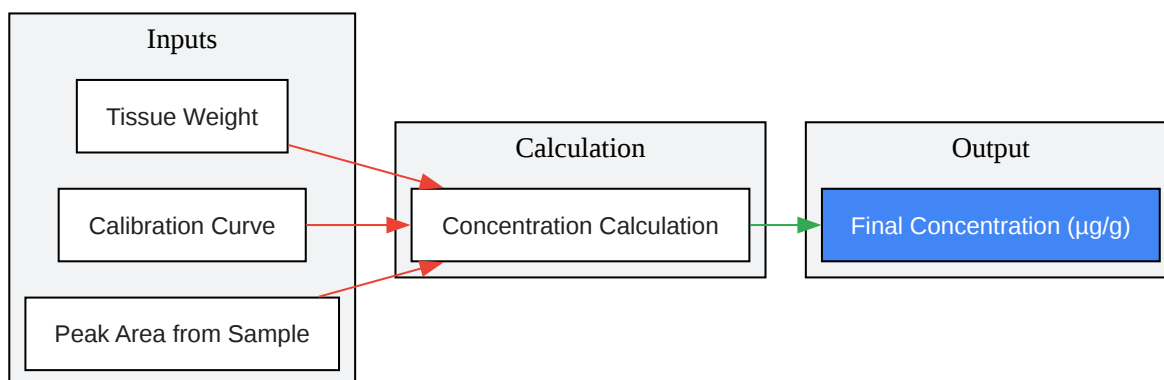
Caption: Workflow for Rotigotine quantification in tissue.

3. Data Analysis

- Construct a calibration curve by plotting the peak area of the Rotigotine standards against their known concentrations.
- Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (r^2).
- Determine the concentration of Rotigotine in the tissue samples by interpolating their peak areas on the calibration curve.
- The final concentration in the tissue is calculated using the following formula:

$$\text{Concentration } (\mu\text{g/g}) = (\text{Concentration from curve } (\mu\text{g/mL}) \times \text{Dilution factor}) / \text{Weight of tissue (g)}$$

Logical Relationship for Quantification



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Caption: Data analysis workflow for Rotigotine quantification.

Safety Precautions

- Handle **Rotigotine hydrochloride** in a well-ventilated area.

- Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
- Refer to the Safety Data Sheet (SDS) for detailed safety information.

References

- A novel ultra-high-pressure liquid chromatography-tandem mass spectrometry method was developed and validated for the determination of the dopamine receptor agonist rotigotine in human plasma.[7][8]
- **Rotigotine hydrochloride** is available with $\geq 98\%$ purity (HPLC).
- Rotigotine is a dopamine receptor agonist with a preference for D3 receptors.[1][2]
- Forced degradation studies show Rotigotine is susceptible to oxidative conditions.[4][9]
- A stability-indicating RP-HPLC method has been developed for the estimation of Rotigotine. [5][10]
- General protocols for sample preparation for HPLC from tissue samples are available.[6]
- The molecular weight of **Rotigotine hydrochloride** is 351.9 g/mol .[3]
- An improved UPLC method for the separation of Rotigotine impurities has been reported.

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